5-Allyl-1-phenylbarbituric acid
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Overview
Description
5-Allyl-1-phenylbarbituric acid: Alphenal , is a barbiturate derivative developed in the 1920s. It is primarily known for its anticonvulsant properties and has been used occasionally for the treatment of epilepsy or convulsions . The compound has a molecular formula of C13H12N2O3 and a molar mass of 244.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-1-phenylbarbituric acid typically involves the reaction of barbituric acid with allyl bromide and phenyl magnesium bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Allyl-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Allyl-1-phenylbarbituric acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Allyl-1-phenylbarbituric acid involves its interaction with the central nervous system. It acts by enhancing the action of gamma-aminobutyric acid (GABA) on GABAA receptors, leading to increased synaptic inhibition. This results in the elevation of the seizure threshold and reduction of seizure activity . The compound may also inhibit calcium channels, decreasing excitatory transmitter release .
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with similar anticonvulsant properties but different chemical structure.
Pentobarbital: Known for its sedative and anesthetic effects.
Secobarbital: Used primarily as a sedative and hypnotic.
Uniqueness: 5-Allyl-1-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some other barbiturates, it is less commonly used but still holds significance in scientific research and pharmaceutical applications .
Properties
CAS No. |
786-56-1 |
---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,14,16,18) |
InChI Key |
MHZWCBPOTIWXCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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